4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a thiadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is investigated for its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, influencing signal transduction pathways. The thiadiazole ring and benzamide group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methylphenoxyethanamine: A derivative with similar structural features but different functional groups.
4-bromophenyl methyl sulfone: Another brominated compound with distinct chemical properties.
Uniqueness
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a bromine atom, thiadiazole ring, and benzamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14BrN3O2S |
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Molecular Weight |
404.3g/mol |
IUPAC Name |
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-2-8-14(9-3-11)23-10-15-20-21-17(24-15)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
APHPEIJHAWTWFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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